5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride chemical properties
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride chemical properties
An In-depth Technical Guide to 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride: Properties, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride, a key heterocyclic building block for researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, reactivity, synthetic considerations, and its pivotal role in the synthesis of targeted therapeutics.
Introduction: The Significance of the 7-Azaindole Scaffold
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine, commonly known as 5-(chloromethyl)-7-azaindole, is a bifunctional molecule of significant interest. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety, is a privileged scaffold in medicinal chemistry.[1] This is because it acts as a bioisostere of indole, capable of forming crucial hydrogen bond interactions with protein kinase hinges, a common feature in many targeted cancer therapies.[2] The introduction of a reactive chloromethyl group at the C5 position transforms this scaffold into a versatile electrophilic intermediate, enabling its covalent linkage to a wide array of nucleophilic partners. This guide will explore the chemical attributes that make this compound a valuable tool for synthetic chemists.
Core Chemical & Physical Properties
The hydrochloride salt form of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine enhances its stability and improves its handling characteristics as a solid. Key identifying information and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 900514-05-8 | [3] |
| Molecular Formula | C₈H₇ClN₂ · HCl (or C₈H₈Cl₂N₂) | [3] |
| Molecular Weight | 203.07 g/mol | [3] |
| Appearance | Solid | |
| SMILES String | Cl.ClCc1cnc2[nH]ccc2c1 | |
| InChI Key | CDUSDQWROLIRTH-UHFFFAOYSA-N |
Note: Analytical and spectroscopic data for this specific compound are not consistently published by commercial suppliers, who may provide it for early discovery research with the expectation that the buyer confirms identity and purity.
Synthesis and Handling
Synthetic Strategy
The synthesis of 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is not widely detailed in peer-reviewed literature, suggesting it is often prepared as an intermediate. A logical and common synthetic approach involves the chlorination of the corresponding alcohol, 5-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine. This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.
Caption: Conceptual workflow for the synthesis of the title compound.
Safe Handling and Storage Protocol
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is classified as harmful if swallowed and may cause skin and eye irritation.[4][5] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE):
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Eyes: Wear chemical safety goggles that meet EN166 standards.[6]
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Hands: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]
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Body: Wear a lab coat and, if handling large quantities, impervious clothing.[5]
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Respiratory: Use a NIOSH/MSHA approved respirator if dust is generated or if ventilation is inadequate.[6]
Handling and Storage:
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][7]
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Dispensing: Avoid creating dust when weighing or transferring the solid.
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Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][7] For long-term stability, particularly due to its reactivity, storage under an inert gas like nitrogen is recommended.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
First Aid Measures:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[4][7]
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If on Skin: Immediately remove all contaminated clothing. Rinse skin thoroughly with soap and water.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
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If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[7]
Chemical Reactivity and Mechanistic Insights
The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent carbon is attached to an aromatic-like heterocyclic system. This structure makes the compound an excellent electrophile for nucleophilic substitution reactions (S_N2) .
The nitrogen atoms in the pyrrolopyridine ring system can influence the reactivity of the chloromethyl group through their electronic effects. The benzylic-like position of the carbon enhances the stability of the transition state during an S_N2 reaction, making it highly susceptible to attack by a wide range of nucleophiles.
Common Nucleophiles:
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Amines (Primary and Secondary): To form substituted aminomethyl derivatives, a common step in drug synthesis.
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Thiols: To create thioether linkages.
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Alcohols/Phenols: To form ethers.
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Carboxylates: To generate ester linkages.
Caption: Generalized S_N2 reaction of the title compound with a nucleophile.
This reactivity is the cornerstone of its utility. By reacting it with another molecule containing a nucleophilic handle (e.g., a piperazine nitrogen), chemists can readily introduce the 7-azaindole pharmacophore.
Spectroscopic Characterization (Predicted)
While specific experimental data is scarce, the expected spectroscopic signatures can be predicted based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
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Pyrrole Protons: Two doublets in the aromatic region, characteristic of the H2 and H3 protons of the pyrrole ring.
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Pyridine Protons: Two singlets or narrow doublets for the H4 and H6 protons on the pyridine ring.
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Chloromethyl Protons (-CH₂Cl): A key singlet, expected to be in the range of 4.5-5.0 ppm. This signal is crucial for confirming the presence of the chloromethyl group.
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N-H Proton: A broad singlet, typically downfield, whose chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Multiple signals in the aromatic region (approx. 100-150 ppm) corresponding to the seven carbons of the pyrrolopyridine core.
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Chloromethyl Carbon (-CH₂Cl): A distinct signal in the aliphatic region, expected around 40-50 ppm.
Mass Spectrometry
In an ESI-MS (Electrospray Ionization Mass Spectrometry) analysis, the primary observation would be the molecular ion for the free base [M+H]⁺ at an m/z corresponding to C₈H₈ClN₂⁺ (approximately 167.04). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of a monochlorinated compound.
Applications in Medicinal Chemistry & Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated "hinge-binder" for many protein kinases. Its derivatives have been investigated as potent and selective inhibitors for various therapeutic targets.
Case Study: FGFR Inhibitors
Research into Fibroblast Growth Factor Receptor (FGFR) inhibitors has highlighted the value of the 7-azaindole core.[2][8] Abnormal FGFR signaling is implicated in numerous cancers. Synthetic campaigns have utilized derivatives of 1H-pyrrolo[2,3-b]pyridine to develop potent inhibitors.[2] 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride serves as an ideal starting point for elaborating the C5 position of the scaffold, allowing chemists to probe interactions within the kinase active site and optimize properties like potency and selectivity.
General Workflow in Fragment-Based Drug Discovery
The compound fits perfectly into a fragment-based or building block approach for lead optimization.
Caption: Use of the title compound in a typical drug discovery workflow.
Conclusion
5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined reactivity, centered on the electrophilic chloromethyl group, combined with the privileged nature of the 7-azaindole scaffold, makes it a highly valuable building block for constructing sophisticated molecules with therapeutic potential. Understanding its chemical properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage this powerful reagent in the design and synthesis of next-generation targeted therapies.
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5-Chloromethyl-1H-pyrrolo[2,3-b]pyridinehydrochloride | CAS 900514-05-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (2021). PubMed Central.
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (2023). ResearchGate.
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (2021). Royal Society of Chemistry.
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